2,6-Bis(mesityliminomethyl)pyridine
CAS No.:
Cat. No.: VC1876386
Molecular Formula: C25H27N3
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N3 |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | N-(2,4,6-trimethylphenyl)-1-[6-[(2,4,6-trimethylphenyl)iminomethyl]pyridin-2-yl]methanimine |
| Standard InChI | InChI=1S/C25H27N3/c1-16-10-18(3)24(19(4)11-16)26-14-22-8-7-9-23(28-22)15-27-25-20(5)12-17(2)13-21(25)6/h7-15H,1-6H3 |
| Standard InChI Key | MGXLLKRJALICOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N=CC2=NC(=CC=C2)C=NC3=C(C=C(C=C3C)C)C)C |
Introduction
Chemical Identity and Structure
2,6-Bis(mesityliminomethyl)pyridine features a central pyridine ring with two mesityl-substituted imine groups at the 2 and 6 positions. This unique arrangement creates a tridentate ligand geometry with three nitrogen donor atoms - one from the pyridine ring and two from the imine functionalities. The mesityl groups (2,4,6-trimethylphenyl) provide steric bulk that influences the coordination behavior and stability of resulting metal complexes.
Table 1: Fundamental Properties of 2,6-Bis(mesityliminomethyl)pyridine
The three-dimensional structure features a relatively planar conformation for the pyridine-imine backbone, with the mesityl groups oriented to minimize steric interactions. This structural arrangement allows the compound to act as an effective pincer-type ligand, with the nitrogen atoms positioned optimally for metal coordination.
Electronic Structure and Bonding
The electronic structure of 2,6-Bis(mesityliminomethyl)pyridine is characterized by extended π-conjugation throughout the pyridine-imine framework. This conjugation creates a system with significant electron delocalization, contributing to its stability and coordination properties. The imine groups (C=N) provide electron-rich nitrogen atoms that serve as excellent donor sites for metal coordination.
The presence of the mesityl groups affects the electron density distribution across the molecule. The methyl substituents on the aromatic rings exhibit a mild electron-donating effect, which increases the electron density at the nitrogen donor atoms. This electronic characteristic enhances the compound's ability to form stable complexes with various transition metals, particularly those in lower oxidation states.
Synthesis and Preparation Methods
While the search results don't provide a specific synthesis protocol for 2,6-Bis(mesityliminomethyl)pyridine, the preparation of similar bis(imino)pyridine compounds typically follows a condensation reaction pathway. Based on established synthetic routes for analogous compounds, a plausible synthesis would involve:
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Starting with 2,6-diformylpyridine or 2,6-diacetylpyridine as the central building block
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Condensation with two equivalents of 2,4,6-trimethylaniline (mesitylamine)
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Reaction under acid catalysis, with water removal to drive equilibrium toward product formation
The reaction is typically conducted in anhydrous conditions with molecular sieves or a Dean-Stark apparatus to remove water. Solvents such as toluene, ethanol, or methanol are commonly employed for similar condensation reactions.
Coordination Chemistry
The most significant aspect of 2,6-Bis(mesityliminomethyl)pyridine is its coordination chemistry. As a member of the bis(imino)pyridine ligand family, it exhibits versatile coordination behavior with various transition metals. These ligands are known to be "non-innocent," meaning they can participate in redox processes and electron transfer in addition to their coordinating capabilities .
Table 2: Characteristic Coordination Properties with Various Metals
Where L = 2,6-Bis(mesityliminomethyl)pyridine and X = halide or other monodentate ligand
The tridentate coordination mode of 2,6-Bis(mesityliminomethyl)pyridine typically results in meridional complexes, where the three nitrogen atoms occupy one hemisphere of the coordination sphere. This creates a distinctive environment around the metal center, with significant implications for reactivity and catalytic properties.
One of the most interesting features of metal complexes with this ligand is the potential for redox non-innocence. Similar bis(imino)pyridine ligands have been shown to accept electrons upon coordination to certain metals, leading to radical character in the ligand framework . This property makes it challenging to unambiguously assign oxidation states to the metal center and can lead to unexpected reactivity patterns.
Electronic Properties and Redox Behavior
The redox properties of 2,6-Bis(mesityliminomethyl)pyridine and its metal complexes are particularly notable. The extended π-conjugation in the pyridine-imine backbone creates a system capable of accepting and delocalizing electrons. This property is evident in studies of similar compounds where the bis(imino)pyridine ligand can be found in multiple oxidation states:
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Neutral form (L0): The typical form of the uncoordinated ligand
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Radical anion form (L- −): Single-electron reduction, often occurring upon coordination
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Dianion form (L2−): Two-electron reduction, possible in certain metal complexes
These redox states significantly influence the electronic structure and reactivity of the resulting metal complexes. In iron complexes with similar ligands, for example, the ambiguity between [FeII(L0)] and [FeIII(L- −)] formulations has been extensively studied . This redox non-innocence introduces complexity in assigning oxidation states and understanding reaction mechanisms.
Applications in Catalysis
Metal complexes of 2,6-Bis(mesityliminomethyl)pyridine and related bis(imino)pyridine compounds have found significant applications in homogeneous catalysis. Their well-defined coordination geometry, combined with the potential for redox activity, creates highly effective catalytic systems.
Major catalytic applications include:
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Olefin polymerization: Iron and cobalt complexes with similar ligands have shown exceptional activity for ethylene polymerization
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C-H bond activation: The unique electronic properties of these complexes enable activation of typically inert C-H bonds
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Cross-coupling reactions: Potential utility in carbon-carbon bond forming reactions
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Small molecule activation: Particularly with respect to dinitrogen, carbon dioxide, and other small molecules
The sterically demanding mesityl groups in 2,6-Bis(mesityliminomethyl)pyridine potentially create a well-defined pocket around the metal center that can influence substrate selectivity and reaction outcomes. The electronic properties of the ligand can be tuned through modification of the substituents, allowing for fine control over catalytic performance.
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